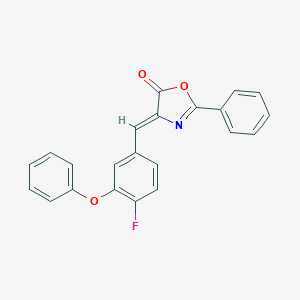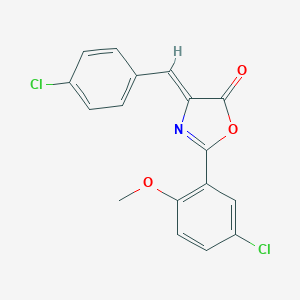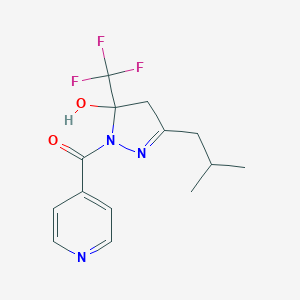![molecular formula C25H23ClN4O6 B299262 2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299262.png)
2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as LQFM064 and is a hydrazide derivative of the benzaldehyde compound. The unique chemical structure of LQFM064 has made it a promising candidate for the development of new drugs that can be used to treat a variety of diseases.
作用機序
The exact mechanism of action of LQFM064 is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of the cannabinoid receptor CB2. This receptor is primarily expressed on immune cells and is involved in the regulation of immune function and inflammation. LQFM064 has been shown to bind to CB2 and activate downstream signaling pathways, leading to the modulation of immune cell function and the reduction of inflammation.
Biochemical and Physiological Effects:
LQFM064 has been found to exhibit potent anti-inflammatory effects both in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells. Additionally, LQFM064 has been found to exhibit anti-tumor and anti-cancer properties, with studies showing that it can induce cell death in cancer cells and inhibit tumor growth in animal models.
実験室実験の利点と制限
One of the main advantages of LQFM064 is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs for the treatment of a variety of diseases. Additionally, LQFM064 has been found to have a high affinity for the cannabinoid receptor CB2, which is a promising target for the development of new drugs for the treatment of inflammation and immune-related diseases.
One of the limitations of LQFM064 is its relatively complex chemical structure, which can make it difficult to synthesize in large quantities. Additionally, further studies are needed to fully elucidate the mechanism of action of LQFM064 and its potential side effects.
将来の方向性
There are several potential future directions for the study of LQFM064. One area of interest is the development of new drugs that target the cannabinoid receptor CB2 for the treatment of inflammation and immune-related diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of LQFM064 and its potential applications in the treatment of cancer and other diseases. Finally, the synthesis of LQFM064 and related compounds may be optimized to improve yield and scalability for large-scale production.
合成法
The synthesis of LQFM064 involves the reaction of 2-chlorobenzaldehyde with 2-aminophenol to yield 2-(2-chlorophenyl)benzoxazole. This intermediate is then reacted with 2,5-dimethoxybenzoyl chloride to yield 2-(2-chlorophenyl)-5-(2,5-dimethoxybenzoyl)benzoxazole. The final step involves the reaction of this intermediate with hydrazine hydrate and acetic anhydride to yield LQFM064.
科学的研究の応用
LQFM064 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, LQFM064 has been found to have a high affinity for the cannabinoid receptor CB2, which is involved in the regulation of immune function and inflammation.
特性
製品名 |
2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide |
|---|---|
分子式 |
C25H23ClN4O6 |
分子量 |
510.9 g/mol |
IUPAC名 |
N//'-[(E)-[4-[2-(2-chloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2,5-dimethoxyphenyl)oxamide |
InChI |
InChI=1S/C25H23ClN4O6/c1-34-18-11-12-22(35-2)21(13-18)29-24(32)25(33)30-27-14-16-7-9-17(10-8-16)36-15-23(31)28-20-6-4-3-5-19(20)26/h3-14H,15H2,1-2H3,(H,28,31)(H,29,32)(H,30,33)/b27-14+ |
InChIキー |
MKEUGGKCWMZPAJ-MZJWZYIUSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)


![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)

![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![methyl 1-(3-bromophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299197.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299199.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299200.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide](/img/structure/B299202.png)